molecular formula C40H48F18N8O6 B12427805 Plerixafor-(phenylene-d4) 4,4',8,8',11,11'-Hexatrifluoroacetate

Plerixafor-(phenylene-d4) 4,4',8,8',11,11'-Hexatrifluoroacetate

Cat. No.: B12427805
M. Wt: 1082.9 g/mol
InChI Key: ZLIVMLGSJBPBRC-KDWZCNHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of plerixafor involves the use of cyclam (1,4,8,11-tetraazacyclotetradecane) molecules connected by a para-xylylene linker. The retrosynthetic analysis of plerixafor can be summarized as follows:

Industrial Production Methods

Industrial production of plerixafor typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of protective groups and their subsequent removal is crucial to avoid the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

Plerixafor hexa(trifluoroacetate)-d4 undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of one functional group with another.

    Complexation Reactions: Formation of complexes with metal ions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve halogenated compounds and nucleophiles under mild conditions.

    Complexation Reactions: Often involve metal salts and plerixafor in aqueous or organic solvents.

Major Products

The major products formed from these reactions include substituted derivatives of plerixafor and metal complexes that can be used for further applications in research and medicine .

Scientific Research Applications

Plerixafor hexa(trifluoroacetate)-d4 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Employed in studies involving cell migration and signaling pathways.

    Medicine: Utilized in the mobilization of hematopoietic stem cells for transplantation in patients with non-Hodgkin’s lymphoma and multiple myeloma.

    Industry: Applied in the development of new pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

    AMD3100: Another name for plerixafor, used interchangeably in scientific literature.

    Mozobil: The brand name for plerixafor, used in clinical settings.

Uniqueness

Plerixafor hexa(trifluoroacetate)-d4 is unique due to its deuterated form, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart. This makes it particularly valuable in research and clinical applications where prolonged activity is desired .

Properties

Molecular Formula

C40H48F18N8O6

Molecular Weight

1082.9 g/mol

IUPAC Name

2,2,2-trifluoro-1-[11-[[2,3,5,6-tetradeuterio-4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-4,8-bis(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone

InChI

InChI=1S/C40H48F18N8O6/c41-35(42,43)29(67)61-13-3-15-65(33(71)39(53,54)55)23-21-63(31(69)37(47,48)49)11-1-9-59(17-19-61)25-27-5-7-28(8-6-27)26-60-10-2-12-64(32(70)38(50,51)52)22-24-66(34(72)40(56,57)58)16-4-14-62(20-18-60)30(68)36(44,45)46/h5-8H,1-4,9-26H2/i5D,6D,7D,8D

InChI Key

ZLIVMLGSJBPBRC-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2CCCN(CCN(CCCN(CC2)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)[2H])[2H])CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)[2H]

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)CC2=CC=C(C=C2)CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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